Methyl 5-Amino-2-bromo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Amino-2-bromo-4-methoxybenzoate: is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Amino-2-bromo-4-methoxybenzoate typically involves the bromination of methyl 4-methoxybenzoate followed by the introduction of an amino group. One common method includes the following steps:
Bromination: Methyl 4-methoxybenzoate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Amino-2-bromo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzene ring.
Coupling Reactions: The amino group can participate in coupling reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can modify the functional groups, leading to different derivatives.
Scientific Research Applications
Methyl 5-Amino-2-bromo-4-methoxybenzoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Amino-2-bromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 5-Amino-2-bromo-4-methoxybenzoate can be compared with similar compounds such as:
Methyl 2-Amino-4-bromo-5-methoxybenzoate: Similar structure but with different positions of the amino and bromine groups.
Methyl 4-Bromo-2-methoxybenzoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 5-Bromo-2-methoxybenzoate: Lacks the amino group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 5-amino-2-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
GDXVEGWRJYHYSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.